![molecular formula C13H16Cl2N2O B6284478 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride CAS No. 1049752-62-6](/img/no-structure.png)

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride” is a chemical compound used in scientific research . Its unique structure allows for various applications, including drug discovery and organic synthesis.

Molecular Structure Analysis

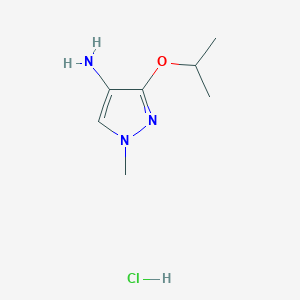

The molecular formula of “4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride” is C13H14N2O . The InChI code is 1S/C13H14N2O/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2 .Applications De Recherche Scientifique

Chemistry and Properties of Pyridine Derivatives

- A comprehensive review of the chemistry and properties of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) reveals the preparation procedures, properties, and complex compounds of these ligands. This includes their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Biological Activities of Pyridine Derivatives

- Pyridine and its derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These derivatives also possess a high affinity for various ions and neutral species, making them effective chemosensors for different species detection (Abu-Taweel et al., 2022).

Synthesis and Drug Development Applications

- The review on the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) highlights the importance of pyranopyrimidine core as a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The synthetic pathways employed for developing substituted derivatives are discussed, focusing on the application of hybrid catalysts (Parmar, Vala, & Patel, 2023).

Mécanisme D'action

Target of Action

The primary target of 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.

Mode of Action

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride acts as an inhibitor of collagen prolyl-4-hydroxylase . By binding to this enzyme, it prevents the normal enzymatic activity, thereby affecting the formation and stability of collagen.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the formation of stable collagen structures, which are essential for the structural integrity of various tissues in the body.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride leads to a decrease in the formation of stable collagen . This could potentially affect the structural integrity of tissues that rely on collagen for their structure and function.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride involves the reaction of 2-bromoethyl pyridine with aniline followed by the reaction of the resulting product with ethoxyamine. The final product is obtained by the reaction of the intermediate with hydrochloric acid.", "Starting Materials": [ "2-bromoethyl pyridine", "aniline", "ethoxyamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-bromoethyl pyridine with aniline in the presence of a base such as potassium carbonate to form 2-(pyridin-2-yl)ethyl aniline.", "Step 2: Reaction of 2-(pyridin-2-yl)ethyl aniline with ethoxyamine in the presence of a catalyst such as palladium on carbon to form 4-[2-(pyridin-2-yl)ethoxy]aniline.", "Step 3: Reaction of 4-[2-(pyridin-2-yl)ethoxy]aniline with hydrochloric acid to form the dihydrochloride salt of the final product, 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride." ] } | |

Numéro CAS |

1049752-62-6 |

Nom du produit |

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride |

Formule moléculaire |

C13H16Cl2N2O |

Poids moléculaire |

287.2 |

Pureté |

90 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.